(4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride: is a complex organic compound with a molecular formula of C22H18ClFN2OS and a molecular weight of 412.9 g/mol . This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, a phenyl ring, and a thiazole ring
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry , it is used as a building block for the synthesis of more complex molecules. In biology , it serves as a tool for studying enzyme mechanisms and protein interactions. In medicine , it has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases such as tuberculosis and cancer. In industry , it is used in the production of advanced materials and as a reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-fluoro-3-methylphenylboronic acid with 2,5-thiazolylamine in the presence of a palladium catalyst under specific reaction conditions. The resulting intermediate is then reacted with 4-phenoxyphenylamine to form the final product.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Addition: : Electrophilic addition reactions can be performed using electrophiles such as bromine (Br2) or iodine (I2).
Major Products Formed: : The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, modulate signaling pathways, or bind to receptors to elicit a biological response. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine . These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of (4-(4-Fluoro-3-methylphenyl)(2,5-thiazolyl))(4-phenoxyphenyl)amine, hydrochloride lies in its specific combination of fluorine, methyl, phenyl, and thiazole groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS.ClH/c1-15-13-16(7-12-20(15)23)21-14-27-22(25-21)24-17-8-10-19(11-9-17)26-18-5-3-2-4-6-18;/h2-14H,1H3,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSZGBHWOIQXBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.